1,1'-Dinonyl-4,4'-bipyridinium
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Overview
Description
1,1’-Dinonyl-4,4’-bipyridinium is a derivative of bipyridinium compounds, commonly known as viologens. These compounds are characterized by their ability to undergo reversible redox reactions, making them valuable in various scientific and industrial applications. The nonyl groups attached to the nitrogen atoms in the bipyridinium structure enhance the compound’s solubility and stability in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Dinonyl-4,4’-bipyridinium can be synthesized through a quaternization reaction. This involves the reaction of 4,4’-bipyridine with nonyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of 1,1’-Dinonyl-4,4’-bipyridinium follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization reaction .
Chemical Reactions Analysis
Types of Reactions
1,1’-Dinonyl-4,4’-bipyridinium undergoes several types of chemical reactions, including:
Redox Reactions: The compound can be reduced to its radical cation form and further to its neutral form.
Substitution Reactions: The nonyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Redox Reactions: Common reagents include reducing agents like sodium dithionite or electrochemical methods.
Substitution Reactions: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride are used.
Major Products Formed
Redox Reactions: The major products are the radical cation and the neutral form of the compound.
Substitution Reactions: The products depend on the substituents introduced, leading to various alkyl or aryl derivatives.
Scientific Research Applications
1,1’-Dinonyl-4,4’-bipyridinium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-Dinonyl-4,4’-bipyridinium primarily involves its redox properties. The compound can accept and donate electrons, making it an effective redox mediator. In biological systems, it can interact with cellular redox processes, potentially affecting cellular metabolism and signaling pathways . The molecular targets include enzymes involved in redox reactions and cellular components sensitive to oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1,1’-Dioctyl-4,4’-bipyridinium: Similar in structure but with octyl groups instead of nonyl groups.
1,1’-Didecyl-4,4’-bipyridinium: Contains decyl groups, offering different solubility and stability properties.
Uniqueness
1,1’-Dinonyl-4,4’-bipyridinium is unique due to its specific nonyl substituents, which provide a balance between solubility and stability. This makes it particularly suitable for applications requiring organic solubility and robust redox properties .
Properties
Molecular Formula |
C28H46N2+2 |
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Molecular Weight |
410.7 g/mol |
IUPAC Name |
1-nonyl-4-(1-nonylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C28H46N2/c1-3-5-7-9-11-13-15-21-29-23-17-27(18-24-29)28-19-25-30(26-20-28)22-16-14-12-10-8-6-4-2/h17-20,23-26H,3-16,21-22H2,1-2H3/q+2 |
InChI Key |
OLDFYTCPPFOTQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCC |
Origin of Product |
United States |
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